OH Radical Reactivity: 1,3-Diethylbenzene Exhibits Highest Atmospheric Oxidation Rate Among Isomers
The atmospheric oxidation reactivity of 1,3-diethylbenzene is significantly higher than its ortho and para isomers, as quantified by OH radical reaction rate coefficients. This property directly influences the compound's environmental persistence and ozone formation potential [1].
| Evidence Dimension | OH radical reaction rate coefficient (kOH) at 296 K |
|---|---|
| Target Compound Data | 22 (±4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 1,2-Diethylbenzene: 14 (±4) × 10⁻¹²; 1,4-Diethylbenzene: 16 (±4) × 10⁻¹² |
| Quantified Difference | 57% higher than 1,2-DEB; 38% higher than 1,4-DEB |
| Conditions | Gas-phase relative rate measurements at 296 K using multivariate relative rate technique |
Why This Matters
Procurement for environmental fate studies or atmospheric modeling requires the 1,3-isomer due to its distinct, quantifiably higher reactivity compared to other isomers.
- [1] Shaw, J. T., Rickard, A. R., Newland, M. J., & Dillon, T. J. (2020). Rate coefficients for reactions of OH with aromatic and aliphatic volatile organic compounds determined by the multivariate relative rate technique. Atmospheric Chemistry and Physics, 20(16), 9725-9740. View Source
